3-(3,4-Difluorophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVOFVBUORNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654127 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885963-39-3 | |
| Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 3-(3,4-difluorophenyl)benzoic acid by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and various 2D NMR techniques would be utilized for a full structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) due to the presence of two substituted benzene (B151609) rings. The proton of the carboxylic acid group (-COOH) would likely appear as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), although its visibility can be affected by the solvent and concentration. The protons on the benzoic acid ring and the 3,4-difluorophenyl ring will exhibit splitting patterns (doublets, triplets, multiplets) based on their coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon (around 165-175 ppm), the quaternary carbons of the biphenyl (B1667301) linkage, and the carbons bonded to fluorine atoms, which will show characteristic splitting due to C-F coupling. rsc.orgdocbrown.info Based on data for similar structures like benzoic acid and various fluorinated derivatives, a predicted spectrum can be constructed. rsc.org
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| COOH | ~12-13 (s, broad) | ~167 | Chemical shift is concentration and solvent dependent. |
| Aromatic CH | ~7.2-8.3 (m) | ~115-140 | Complex multiplets due to coupling between protons on both rings. |
| Aromatic C-F | - | ~148-152 (d, J_CF) | Large coupling constant (J) expected for carbon directly bonded to fluorine. |
| Aromatic C-COOH | - | ~131 | Quaternary carbon attached to the carboxylic acid group. |
| Aromatic C-C | - | ~135-142 | Quaternary carbons at the biphenyl linkage. |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.
2D NMR Spectroscopy: To definitively assign the complex ¹H and ¹³C signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. A COSY spectrum would reveal proton-proton coupling relationships within each aromatic ring, while HSQC would correlate each proton to its directly attached carbon. The HMBC spectrum is crucial for connecting fragments of the molecule by showing correlations between protons and carbons over two or three bonds, which would confirm the connectivity between the two phenyl rings and the position of the carboxylic acid group.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. docbrown.inforesearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.infospectroscopyonline.com A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be observed between 1680 and 1710 cm⁻¹. spectroscopyonline.com Additional significant peaks include C-O stretching vibrations (around 1300 cm⁻¹) and the C-F stretching vibrations (typically in the 1100-1250 cm⁻¹ region). The aromatic C-H and C=C stretching vibrations will also be present in their expected regions. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the aromatic rings and the symmetric C-F stretching modes are expected to produce strong signals. For the related compound 3,4-difluorobenzoic acid, Raman spectra show characteristic peaks that help in its identification. nih.gov
Interactive Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000-3100 | Medium, Sharp |
| C=O stretch (Carbonyl) | 1680-1710 | Strong, Sharp |
| C=C stretch (Aromatic ring) | 1450-1600 | Medium to Strong |
| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |
| C-F stretch | 1100-1250 | Strong |
| O-H bend (out-of-plane) | ~920 | Broad, Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. In negative ion mode, this compound (Molecular Formula: C₁₃H₈F₂O₂) would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 249.04. In positive ion mode, the protonated molecule [M+H]⁺ (m/z 251.05) or adducts with sodium [M+Na]⁺ (m/z 273.03) might be observed. epa.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For C₁₃H₈F₂O₂, the calculated exact mass of the [M-H]⁻ ion is 249.0419. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's chemical formula.
LC-MS/MS: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), involves selecting a precursor ion (e.g., the [M-H]⁻ ion) and fragmenting it to produce a characteristic fragmentation pattern. This pattern provides further structural confirmation. For this compound, a characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group, leading to a prominent fragment ion.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound are expected to be strong UV absorbers. The spectrum is influenced by the extended conjugation of the biphenyl system. Based on data for benzoic acid and its derivatives, one would expect to see characteristic absorption peaks. researchgate.netrsc.orgrsc.org For instance, benzoic acid in an acidic aqueous solution typically shows two main absorption bands around 230 nm and 274 nm. rsc.org The exact position and intensity of the absorption maxima (λ_max) for this compound would be influenced by the difluorophenyl substituent and the solvent used.
Chromatographic Separation and Purity Assessment
Chromatography is used to separate the components of a mixture and is essential for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. For biphenyl carboxylic acids, reversed-phase HPLC (RP-HPLC) is the most common method. sielc.comcalpaclab.com
A typical RP-HPLC method for this compound would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a small amount of acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid) to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. sielc.com Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~270 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of at least 98% is often required for research-grade materials. calpaclab.com
Interactive Table 3: Exemplary HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For carboxylic acids like this compound, which have limited volatility and can exhibit peak tailing due to their polar nature, derivatization is often a necessary step prior to analysis. This process converts the acidic proton into a less polar, more volatile group.
Research Findings: While specific GC methods for this compound are not extensively detailed in published literature, the general principles for analyzing benzoic acid derivatives are well-established. The most common approach involves derivatization to form a more volatile ester or silyl (B83357) ether. For instance, trimethylsilyl (B98337) (TMS) derivatization is frequently used. nih.gov In this method, the acidified sample is extracted with a solvent like ethyl acetate (B1210297), the solvent is evaporated, and a silylating agent is added. nih.gov
The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column. Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.gov GC-MS analysis allows for the quantification of the compound by comparing its response to that of an internal standard, often a deuterated analog like Benzoic acid-d5. nih.gov This technique is crucial for determining purity and quantifying the compound in various matrices. nih.govjournalijar.com
Table 1: Illustrative GC-MS Parameters for Benzoic Acid Derivative Analysis This table represents typical parameters for the analysis of benzoic acid derivatives and serves as a guide for what would be applicable to this compound.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. |
| Internal Standard | Benzoic acid-d5 | Ensures accurate quantification by accounting for variations in extraction and injection. nih.gov |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) | Provides separation based on boiling point and polarity. |
| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Oven Program | Initial temp ~70°C, ramp to ~250°C | Separates compounds based on their elution times. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and fragmentation patterns for structural confirmation. nih.gov |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis by monitoring specific ions. nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. fbanks.info It is widely used to assess the purity of this compound, monitor the progress of a chemical reaction, and identify appropriate solvent systems for larger-scale column chromatography. utexas.edu
Research Findings: The separation of benzoic acid derivatives by TLC is governed by polarity. fbanks.infoutexas.edu The stationary phase is typically a polar adsorbent like silica (B1680970) gel (SiO₂), which is coated onto a plate of glass or aluminum. utexas.eduresearchgate.net The sample is spotted onto a baseline, and the plate is developed in a sealed chamber containing a solvent system (the mobile phase). fbanks.info
Because this compound is a polar compound due to its carboxylic acid group, it will have a strong affinity for the polar silica gel stationary phase. utexas.edu Its mobility on the TLC plate, quantified by the Retention Factor (Rf), is highly dependent on the polarity of the mobile phase.
In a non-polar solvent system (e.g., hexane), the compound will remain at or near the baseline, resulting in a low Rf value.
In a highly polar solvent system (e.g., ethyl acetate or methanol), the compound will travel further up the plate, resulting in a higher Rf value.
Often, a mixture of solvents is used to achieve optimal separation. fbanks.info For benzoic acids, a common mobile phase consists of a non-polar solvent like hexane (B92381) or toluene (B28343) mixed with a more polar solvent such as ethyl acetate or acetic acid. researchgate.net The presence of acetic acid in the mobile phase can suppress the ionization of the carboxylic acid group, leading to less streaking and more defined spots. Visualization is typically achieved under a UV lamp, as the aromatic rings in the molecule are UV-active. fbanks.info
Table 2: Relative Polarity and Expected TLC Behavior of Benzoic Acid and Related Compounds This table illustrates the general principles of TLC separation based on polarity.
| Compound | Key Functional Group | Expected Polarity | Expected Rf Value (Non-polar to Polar Mobile Phase Gradient) |
|---|---|---|---|
| This compound | Carboxylic Acid | High | Low to Medium |
| Benzoic Acid | Carboxylic Acid | High | Low to Medium utexas.edu |
| Phenol | Hydroxyl | Medium-High | Medium utexas.edu |
| N-phenylacetamide | Amide | Medium | Medium utexas.edu |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is an indispensable non-destructive technique for investigating the solid-state structure of crystalline materials like this compound. The most common application for routine analysis is X-ray Powder Diffraction (XRPD), which serves as a unique fingerprint for a specific crystalline solid. units.it
Research Findings: XRPD is the primary method used to identify the polymorphic form of a drug substance, detect the presence of impurities, and confirm batch-to-batch consistency. units.it The technique works by irradiating a powdered sample with X-rays and measuring the scattering angles at which constructive interference occurs, according to Bragg's Law. The resulting pattern of diffraction peaks (plotted as intensity versus scattering angle, 2θ) is characteristic of the compound's crystal lattice structure. units.it
While the specific crystal structure of this compound is not detailed in the provided search results, the methodology for its analysis is well-established. For identity confirmation, the XRPD pattern of a test sample would be compared to that of a known reference standard. Compendial standards often specify that identity is confirmed if the 2θ angles of the most intense reflections match within a certain tolerance (e.g., ±0.2° 2θ) and the relative intensities are similar. units.it Single-crystal XRD, though more complex, can provide the absolute three-dimensional structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. niscpr.res.in
Table 3: Illustrative X-ray Powder Diffraction (XRPD) Data for Identity Confirmation This table is a representative example based on standards for benzoic acid and illustrates the type of data used to identify this compound.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 6.5 | 13.6 | 45 |
| 13.0 | 6.8 | 80 |
| 15.8 | 5.6 | 100 |
| 19.5 | 4.5 | 60 |
| 22.1 | 4.0 | 30 |
| 25.0 | 3.6 | 75 |
| 26.2 | 3.4 | 55 |
| 28.9 | 3.1 | 40 |
| 31.5 | 2.8 | 25 |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of this compound as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most prominent methods used.
Research Findings: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is primarily used to determine the melting point and purity of a compound. For this compound (also known as 3,4-Difluorobenzoic acid), literature data reports a melting point in the range of 120-122 °C. sigmaaldrich.com A DSC thermogram would show a sharp endothermic peak in this temperature range, corresponding to the energy absorbed during the melting transition. The sharpness of the peak is indicative of the sample's purity; impurities typically cause peak broadening and a depression of the melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to evaluate the thermal stability and decomposition profile of this compound. A TGA curve would show a stable baseline (no mass loss) until the onset of thermal decomposition. For a stable aromatic carboxylic acid, this temperature is typically well above its melting point. The subsequent mass loss corresponds to the volatilization or decomposition of the material. The shape of the TGA curve can reveal whether the decomposition occurs in a single step or through multiple stages.
Table 4: Summary of Thermal Properties for this compound
| Analytical Technique | Property Measured | Typical Value/Observation | Significance |
|---|---|---|---|
| DSC | Melting Point (Tm) | 120-122 °C sigmaaldrich.com | Confirms identity and provides an indication of purity. |
| DSC | Enthalpy of Fusion (ΔHf) | Compound-specific value | Quantifies the energy required for melting. |
| TGA | Onset of Decomposition (Td) | > 150 °C (expected) | Indicates the upper-temperature limit of thermal stability. |
| TGA | Mass Loss Profile | Single or multi-step decomposition | Provides information on the decomposition mechanism. |
Structure Activity Relationship Sar Investigations of Difluorophenylbenzoic Acid Scaffolds
Influence of Fluorine Substituents on Biological Activity and Reactivity
The incorporation of fluorine into drug molecules can significantly alter their physicochemical and biological properties. researchgate.net Due to its small size and high electronegativity, fluorine can impact a molecule's conformation, metabolic stability, and binding affinity to target proteins. researchgate.netjscimedcentral.com
Key Research Findings:
Enhanced Potency and Selectivity: Strategic placement of fluorine atoms can lead to enhanced biological activity. Studies on various biphenyl (B1667301) compounds have shown that fluorine substitution can improve inhibitory potency. For instance, in a series of biphenyl methylene imidazoles designed as CYP17 inhibitors, meta-fluoro substitution on one of the phenyl rings was found to improve activity, whereas ortho-substitution decreased it. nih.gov This highlights the critical role of the fluorine atom's position in optimizing interactions with the target enzyme.
Binding Interactions: The electronegativity of fluorine allows it to participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with amino acid residues in a protein's active site. nih.gov Docking studies with CYP17 inhibitors suggested that fluorine atoms could form favorable interactions with residues such as Arginine, Lysine, Histidine, and Glutamate. nih.gov
Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve absorption. jscimedcentral.com
The table below summarizes the general effects of fluorine substitution on molecular properties relevant to drug design.
| Property | Effect of Fluorine Substitution | Rationale |
| Biological Activity | Often increases potency and selectivity. | Positional changes can optimize binding interactions with target proteins. nih.gov |
| Metabolic Stability | Generally increases. | The high strength of the C-F bond resists metabolic breakdown. nih.gov |
| Lipophilicity | Typically increases. | Can improve membrane permeability and in-vivo transport. jscimedcentral.com |
| Binding Affinity | Can be enhanced. | Fluorine's electronegativity facilitates multipolar interactions and hydrogen bonding. nih.gov |
Impact of Benzoic Acid Ring Substitutions on Activity
The benzoic acid moiety is a common feature in many biologically active compounds, serving as a critical anchor for binding to target receptors or enzymes. Modifications to this ring can significantly influence a compound's activity.
Key Research Findings:
Importance of the Carboxylate Group: The carboxylic acid group is often essential for activity, acting as a key interaction point. For the enzyme CYP199A4, the benzoic acid carboxylate moiety was found to be critical for optimal substrate binding and turnover. researchgate.net
Positional Effects of Substituents: The position of substituents on the benzoic acid ring can dramatically alter biological activity. For example, in the context of antifungal agents, substituting methyl, methoxy, or chloro groups on the phenyl ring of benzoic acid showed that the ortho position led to greater activity than the meta or para positions. researchgate.net
Role of Hydrophilic and Hydrophobic Groups: The nature of the substituents is crucial. For anti-sickling agents based on a benzoic acid core, hydrophilic substituents on the phenyl ring are necessary to facilitate interactions with polar amino acid residues at the target site. iomcworld.com Simultaneously, the phenyl ring itself provides important hydrophobic interactions. iomcworld.com
Bioisosterism: Replacing the carboxylic acid with other acidic functional groups (bioisosteres) can modulate activity and pharmacokinetic properties. Fragment-based drug design has utilized this approach to develop novel inhibitors, such as in the case of substituted 3-benzoic acid derivatives targeting MtDHFR. nih.gov
The following table illustrates how different substitutions on the benzoic acid ring can affect activity, based on general findings in related compound series.
| Substitution Type | General Impact on Activity | Example Context |
| Carboxylate Group | Often essential for binding. | Critical for substrate binding to CYP199A4. researchgate.net |
| Positional Isomers (ortho, meta, para) | Activity is highly position-dependent. | ortho > meta > para for antifungal activity of some substituted benzoic acids. researchgate.net |
| Hydrophilic Groups | Can enhance binding to polar residues. | Important for anti-sickling agents interacting with hemoglobin. iomcworld.com |
| Bulky Groups | May decrease activity due to steric hindrance. | Multiple methyl groups reduced the antifungal activity of some benzoic acid derivatives. researchgate.net |
Side Chain and Linker Modifications in Analogues
Modifying side chains and introducing or altering linkers between the core rings are common strategies to fine-tune the pharmacological profile of a lead compound. These changes can affect potency, selectivity, and pharmacokinetic properties.
Key Research Findings:
Linker Modification: In a study of carboxylic acid-based STAT3 inhibitors, modifying the linker between key functional groups had a significant impact on activity. Replacing a glycinamide linker with an Alanine (Ala) or Proline (Pro) based linker, particularly with an (R)-configuration, led to improved inhibitory activity and selectivity. rutgers.edu
Side Chain Alterations: The introduction of fatty acid side chains is a known strategy to improve the half-life of peptide-based drugs by promoting binding to albumin. jenkemusa.com This concept can be applied to small molecules to enhance their pharmacokinetic profiles.
Structure-Dependent Activity: Research on novel thiazole derivatives demonstrated that their antiproliferative activity was highly structure-dependent. The presence of specific side chains, such as an oxime moiety, was found to significantly enhance activity against lung cancer models. mdpi.com
Computational Approaches to SAR Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of compound activity and the rational design of new molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations provide valuable insights into SAR.
Key Research Findings:
3D-QSAR and Pharmacophore Modeling: These methods identify the key structural features (pharmacophores) required for biological activity. A 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors generated a statistically significant model that could predict the activity of new compounds. nih.gov Pharmacophore models define the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are essential for binding. nih.gov
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique was used to explore the interactions between benzoic acid derivatives and the CYP53 enzyme, helping to identify structural elements that confer antifungal activity. nih.gov Docking studies can rationalize observed SAR data, as seen with biphenyl methylene imidazole inhibitors of CYP17, where simulations supported the experimental finding that meta-fluoro substitution improved activity. nih.gov
Machine Learning and Virtual Screening: Machine learning algorithms can be trained on datasets of known active and inactive compounds to predict the activity of new molecules. nih.gov This approach, combined with virtual screening (VS) of large compound libraries, can rapidly identify potential drug candidates. plos.org A hybrid strategy combining ligand-based machine learning with structure-based docking has been used to predict potential inhibitors for the SARS-CoV-2 main protease. plos.org
The table below outlines common computational techniques and their applications in SAR studies.
| Computational Technique | Application in SAR | Example |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to generate predictive models. nih.gov | Development of a predictive model for TRAP1 kinase inhibitors. nih.gov |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for activity. | Used to screen databases for new compounds with desired biological activity. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. nih.govplos.org | Elucidating binding of benzoic acid derivatives to the CYP53 enzyme. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of a ligand-protein complex over time to assess binding stability. | Validating docking results and analyzing the stability of inhibitor binding to TRAP1. nih.gov |
| Machine Learning | Uses algorithms to build predictive models from large chemical datasets for virtual screening. nih.govplos.org | Predicting potential inhibitors for SARS-CoV-2 main protease. plos.org |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. For 3-(3,4-Difluorophenyl)benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to elucidate its fundamental electronic properties and reactivity. nih.govresearchgate.net
Key aspects of the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich sites, while the hydrogen of the hydroxyl group and the aromatic rings are relatively electron-poor.
Reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide quantitative measures of the molecule's behavior in chemical reactions. niscpr.res.in These parameters are instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Electronic Properties of a Substituted Benzoic Acid Derivative Calculated by DFT (Note: This data is representative of the type obtained for similar molecules through DFT/B3LYP methods and serves as an illustration.)
| Parameter | Calculated Value | Unit |
| HOMO Energy | -7.01 | eV |
| LUMO Energy | -2.15 | eV |
| HOMO-LUMO Gap | 4.86 | eV |
| Chemical Potential (μ) | -4.58 | eV |
| Chemical Hardness (η) | 2.43 | eV |
| Electrophilicity Index (ω) | 4.31 | eV |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational landscape and its non-covalent interactions with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net
A key conformational feature of this molecule is the dihedral angle between the two phenyl rings. MD simulations can explore the potential energy surface associated with the rotation around the single bond connecting the rings, identifying the most stable (lowest energy) conformations. researchgate.net The simulations can also reveal the flexibility of the carboxylic acid group, which can influence its ability to form hydrogen bonds.
When studying the interaction of this compound with a biological target, such as an enzyme active site, MD simulations can predict the stability of the binding pose. nih.gov By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time is often calculated to assess the stability of its conformation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. iupac.org For a class of compounds including this compound, a QSAR model could be developed to predict their inhibitory activity against a specific biological target, for example, an enzyme like aldo-keto reductase 1C3 (AKR1C3). nih.gov
To build a QSAR model, a set of similar molecules with known biological activities is required. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.govnih.gov These methods correlate the biological activity of the compounds with their 3D properties, such as steric and electrostatic fields. nih.gov
The resulting QSAR model can be visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a model might suggest that adding electron-withdrawing groups at a specific position on one of the phenyl rings could enhance the desired activity. nih.gov Such models are invaluable for rationally designing new, more potent compounds and prioritizing them for synthesis. sioc-journal.cn
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR and Raman): Using DFT calculations, the harmonic vibrational frequencies of this compound can be computed. researchgate.net These theoretical frequencies, when appropriately scaled to correct for anharmonicity and other systematic errors, typically show good agreement with experimental FT-IR and Raman spectra. nih.gov This allows for the confident assignment of vibrational modes to specific molecular motions, such as C-F stretches, C=O stretching of the carboxylic acid, and phenyl ring vibrations. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, usually in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net By computing the ¹H and ¹³C NMR spectra for this compound, researchers can predict the chemical shifts of each unique proton and carbon atom in the molecule. acs.org These predicted spectra are a powerful tool for confirming the structure of the synthesized compound by comparing them with the experimental data. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). researchgate.net These predictions can help in understanding the electronic structure and chromophores within the molecule.
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Fluorinated Aromatic Compound (Note: This table demonstrates the typical correlation between experimental data and scaled DFT-calculated data for vibrational analysis of similar compounds.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3068 | 3067 | ν(C-H) |
| Carbonyl C=O Stretch | 1750 | 1745 | ν(C=O) |
| Aromatic C-C Stretch | 1589 | 1592 | ν(C-C) |
| C-F Stretch | 1262 | 1258 | ν(C-F) |
| O-H In-plane Bend | 1380 | 1375 | δ(O-H) |
Chemical Derivatization Strategies for Research Applications
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for the chemical modification of 3-(3,4-difluorophenyl)benzoic acid. Common derivatization strategies include esterification and amidation, which transform the carboxylic acid into esters and amides, respectively. These modifications are fundamental in altering the compound's physical and chemical properties, such as solubility, polarity, and biological activity.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. Acid-catalyzed esterification, often using a strong acid like sulfuric acid with an alcohol, is a common approach. For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents are employed. The Mitsunobu reaction, for instance, provides a reliable method for the esterification of benzoic acids with phenols.
Amide Bond Formation: The synthesis of amides from this compound is a crucial transformation, particularly in medicinal chemistry where the amide bond is a key structural feature in many bioactive molecules. This conversion typically involves the activation of the carboxylic acid followed by reaction with an amine. A wide array of coupling reagents has been developed to facilitate this process, ensuring high efficiency and minimizing side reactions. These reagents are broadly categorized into carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as PyBOP), and uronium/aminium salts (including HATU and HBTU). The choice of coupling reagent and reaction conditions depends on the specific amine and the desired product characteristics. biomall.in
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed Esterification |
| Phenyl Ester | Phenol, PPh₃, DIAD | Mitsunobu Reaction |
| Amide | Amine, Coupling Reagent (e.g., EDC, HATU) | Amide Coupling biomall.in |
Derivatization for Enhanced Analytical Detection (e.g., RP-UHPLC/MS/MS)
In analytical chemistry, particularly for trace analysis, the detection sensitivity of a compound can be significantly improved through chemical derivatization. For the analysis of this compound and its metabolites by techniques like reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS), derivatization can enhance ionization efficiency and chromatographic performance.
A common strategy involves introducing a "charge-switch" tag to the molecule. For instance, derivatizing agents like 3-(chlorosulfonyl)benzoic acid can react with hydroxyl or amino groups on a molecule, introducing a readily ionizable group that enhances detection in negative ion mode mass spectrometry. While this specific reagent is designed for hydroxyl and amino groups, analogous strategies can be developed for carboxylic acids.
Another approach is to use reagents that react specifically with the carboxylic acid moiety to introduce a tag that is highly responsive in the mass spectrometer. For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) is a reagent used to derivatize carboxylic acids, forming hydrazones that show excellent sensitivity in LC/MS analysis. This method has been successfully applied to a variety of carboxylic acids for metabolomic analysis. The application of such a derivatization strategy to this compound would be expected to significantly lower its limits of detection.
| Analytical Goal | Derivatization Strategy | Example Reagent | Detection Method |
| Enhanced Sensitivity | Charge-Switch Derivatization | 3-(Chlorosulfonyl)benzoic acid (for analogs) | RP-UHPLC/MS/MS (Negative Ion Mode) |
| Improved Ionization | Hydrazone Formation | 3-Nitrophenylhydrazine (3-NPH) | UPLC/ESI-MS |
Synthesis of Advanced Intermediates and Building Blocks
The difluorinated phenyl ring combined with the reactive carboxylic acid makes this compound a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
By utilizing the derivatization reactions discussed previously, such as amide coupling and esterification, this compound can be incorporated into larger molecular scaffolds to create novel compounds with potential therapeutic applications. For instance, it can serve as a key intermediate in the synthesis of bioactive molecules where the difluorophenyl moiety is a critical pharmacophore. The synthesis of such advanced intermediates often involves multi-step reaction sequences where the initial derivatization of the carboxylic acid is a crucial first step.
Advanced Material Science Applications of Difluorophenylbenzoic Acid Derivatives
Precursors for Polymer Synthesis
The robust chemical structure of 3-(3,4-Difluorophenyl)benzoic acid and its derivatives makes them excellent candidates as monomers for the synthesis of high-performance polymers. The presence of the difluorophenyl group can enhance thermal stability, chemical resistance, and specific electronic properties of the resulting polymers. These characteristics are highly sought after in materials designed for demanding applications in aerospace, automotive, and electronics industries.
Aromatic polyamides, known for their exceptional strength and thermal resistance, can be synthesized using derivatives of this compound. The incorporation of the fluorinated moiety can improve the solubility of these often intractable polymers, facilitating their processing, without compromising their desirable properties. For instance, the polycondensation of an amine-functionalized derivative of this compound with an aromatic diacid chloride would be expected to yield a polyamide with a high glass transition temperature and excellent thermal stability.
Similarly, in the synthesis of poly(ether ether ketone) (PEEK), a high-performance thermoplastic, fluorinated monomers are utilized to fine-tune the properties of the final material. The use of monomers derived from this compound can influence the polymer's crystallinity, melting point, and dielectric properties. These polymers are often prepared through nucleophilic substitution reactions where the fluorine atoms on the phenyl ring act as leaving groups.
The table below illustrates the potential properties of high-performance polymers derived from fluorinated benzoic acid precursors, based on studies of structurally similar compounds.
| Polymer Type | Monomer Precursor Example | Key Properties | Potential Applications |
| Aromatic Polyamide | Diamino-derivative of this compound | High thermal stability, good solubility in organic solvents, excellent mechanical strength. | Advanced composites, fire-resistant textiles, specialty coatings. |
| Poly(ether ether ketone) | Difluoro-ketone derivative of this compound | High melting point, excellent chemical resistance, low dielectric constant. | Medical implants, aerospace components, electrical insulators. |
Liquid Crystal Materials Development
The unique properties of fluorinated compounds, such as their high polarity and low polarizability, make them crucial components in the development of advanced liquid crystal (LC) materials. Derivatives of this compound are of particular interest due to the influence of the difluoro-substituted phenyl ring on the mesomorphic behavior of the resulting compounds. The introduction of fluorine atoms can significantly affect the dielectric anisotropy, viscosity, and optical properties of liquid crystals, which are critical parameters for their application in display technologies.
Research has shown that the incorporation of a 2,3-difluorophenyl unit into four-ring liquid crystal structures leads to materials with broad mesomorphic ranges, including smectic C, smectic A, and nematic phases. mdpi.com These phases are essential for the development of ferroelectric liquid crystal displays, which are known for their fast switching times. mdpi.com A patent has also described the preparation of benzoic acid-(3,4-difluorophenyl) ester, indicating its utility in liquid crystal compositions. google.com
The molecular geometry and dipole moments introduced by the difluorophenyl group play a significant role in inducing and stabilizing desired liquid crystalline phases. For instance, the lateral fluorine substitution can enhance the nematic phase stability. The strategic placement of fluorine atoms allows for the fine-tuning of the material's properties to meet the specific requirements of various display applications.
Below is a table summarizing the properties of liquid crystals incorporating difluorophenyl moieties, based on available research.
| Liquid Crystal Type | Core Structure Example | Observed Mesophases | Key Properties |
| Four-ring LC | 2-(2,3-difluoro-4-alkoxyphenyl)-5-[4-(4-alkylcyclohexyl)phenyl]-1,3-dioxane | Cr-SmC-SmA-N-I | Broad mesomorphic range, potential for ferroelectric properties. mdpi.com |
| Ester-based LC | Benzoic acid-(3,4-difluorophenyl) ester | Not specified | Component for liquid crystal compositions. google.com |
| Fluorinated Azo/Ester | 2-fluoro-4-((4-(alkyloxy)phenyl)diazenyl)phenyl 4-substitutedbenzoate | Nematic | Induced nematic phase, good thermal stability. researchgate.net |
Organic Electronic Materials Research
In the field of organic electronics, the electronic properties of materials are paramount. Derivatives of this compound are being explored for their potential in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). The electron-withdrawing nature of the fluorine atoms can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which in turn affects charge injection and transport properties.
For instance, in the context of perovskite solar cells, fluorinated benzoic acids have been used as additives to improve the performance and stability of the devices. researchgate.net The interaction of the fluorinated benzoic acid with the perovskite material can lead to a reduction in defect states and improved charge extraction. While not specifically mentioning the 3-(3,4-difluoro) isomer, this research highlights the beneficial role of fluorinated benzoic acids in this application.
In the design of hole-transporting materials (HTMs) for perovskite solar cells, the incorporation of fluorine atoms can enhance the material's stability and tune its electronic properties for better alignment with the energy levels of the perovskite. Similarly, in organic thin-film transistors, the introduction of fluorine atoms into the semiconductor material can affect its charge carrier mobility and operational stability.
The table below outlines the potential applications and expected benefits of using this compound derivatives in organic electronics, based on the properties of related fluorinated organic materials.
| Device Type | Material Application | Expected Benefits from Fluorination |
| Perovskite Solar Cells | Additive in the perovskite layer or component of the hole-transporting layer. | Improved stability, enhanced charge extraction, better energy level alignment. researchgate.net |
| Organic Thin-Film Transistors | Active semiconductor layer. | Increased charge carrier mobility, improved air stability. |
| Organic Light-Emitting Diodes | Host or charge-transporting material. | Enhanced charge injection and transport, improved device lifetime. |
Energy Materials Exploration
The development of advanced energy storage and conversion systems relies on the discovery of new materials with tailored properties. Derivatives of this compound hold promise for applications in energy materials, particularly in polymer-based dielectric capacitors and as components in electrode materials for batteries. The high polarity and thermal stability imparted by the difluorophenyl group are advantageous for these applications.
In the area of dielectric materials for capacitors, polymers with high dielectric constants and low dielectric loss are required to achieve high energy densities. dtic.milresearchgate.net The incorporation of polar fluorine-containing groups, such as the difluorophenyl moiety, into polymer structures can increase their dielectric constant. dtic.mil Aromatic polyamides and polyimides derived from fluorinated benzoic acids are potential candidates for high-temperature capacitor applications due to their excellent thermal stability and enhanced dielectric properties.
While direct research on the use of this compound in battery technology is limited, its derivatives could potentially be used as precursors for polymer binders or coatings for electrode materials in lithium-ion batteries. The chemical and thermal stability of polymers derived from this compound could contribute to improved cycle life and safety of the batteries.
The table below summarizes the potential energy-related applications and the key properties that derivatives of this compound could bring to these fields.
| Energy Application | Material Role | Key Properties Conferred by Difluorophenyl Moiety |
| High-Energy-Density Capacitors | Dielectric polymer. | Increased dielectric constant, low dielectric loss, high thermal stability. nih.gov |
| Lithium-Ion Batteries | Polymer binder for electrodes, protective coating for electrodes. | Enhanced thermal and electrochemical stability, improved adhesion. |
| Perovskite Solar Cells | Additive or component of charge transport layers. | Improved device efficiency and long-term stability. rsc.org |
Biological and Medicinal Chemistry Research on Difluorophenylbenzoic Acid Derivatives
Antimicrobial and Antibacterial Activities
The quest for new antibiotics to combat the growing threat of microbial resistance has led researchers to explore novel chemical structures, including derivatives of 3-(3,4-difluorophenyl)benzoic acid. These compounds, particularly when integrated into larger heterocyclic systems like pyrazoles, have emerged as potent antibacterial agents.
Research into pyrazole-derived hydrazones has shown that fluorinated phenyl rings enhance biological activity and metabolic stability. acs.orgnih.gov Specifically, hydrazone derivatives of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov Further studies on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have indicated that compounds with a 3-(3,4-difluorophenyl) group exhibit potent antibacterial activity, comparable to those with 3-fluorophenyl substitutions. nih.gov
A critical area of investigation for new antibacterial agents is their efficacy against drug-resistant pathogens, which are responsible for a significant number of nosocomial infections. nih.gov Derivatives incorporating the this compound backbone have shown notable success in this area.
In a study focusing on pyrazole-derived hydrazones, several compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.gov Certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against these challenging bacterial strains. nih.gov Similarly, research on anilinomethyl-pyrazole-benzoic acid derivatives found that compounds featuring a 3,4-dichloro substitution on the aniline (B41778) moiety were highly potent against staphylococci strains, with MIC values reaching 0.5 µg/mL. nih.gov The tetrasubstituted product in one series was identified as one of the most potent molecules, inhibiting all tested bacteria with MIC values of 0.78 µg/mL. nih.gov These findings underscore the potential of this chemical class in addressing the urgent need for new treatments for infections caused by resistant bacteria.
| Compound Type | Pathogen | Reported MIC (µg/mL) | Source |
|---|---|---|---|
| Hydrazone derivative of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Staphylococcus aureus (MRSA) | As low as 0.78 | nih.gov |
| Hydrazone derivative of 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Acinetobacter baumannii | As low as 0.78 | nih.gov |
| Anilinomethyl-pyrazole derivative with 3,4-dichloro substitution | Staphylococci strains | As low as 0.5 | nih.gov |
| Tetrasubstituted pyrazole (B372694) derivative | Various Gram-positive bacteria | 0.78 | nih.gov |
Understanding the mechanism by which these compounds exert their antibacterial effects is crucial for their development as therapeutic agents. The enzymes involved in bacterial fatty acid biosynthesis (FAS) are attractive targets for the development of new antibiotics. illinois.edudntb.gov.ua
Research has successfully identified certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as inhibitors of the fatty acid biosynthesis (FAB) pathway. nih.govnih.gov This was determined through various methods, including macromolecular synthesis inhibition studies and CRISPRi studies. nih.govnih.gov These investigations suggested that the compounds have a global effect on bacterial cell function. nih.gov
In addition to enzymatic inhibition, some benzoic acid derivatives exert their effects by physically disrupting the bacterial cell. The mechanism can involve damaging the plasma membrane, which leads to the inactivation of enzymes and denaturation of proteins. researchgate.net For some lipophilic acids, the mode of action includes the release of H+ ions into the bacterial cytoplasm, disrupting cellular homeostasis. researchgate.net Synergistic studies combining benzoic acid derivatives with capric acid have pointed to membrane disruption as a key mechanism, where initial damage by one agent allows for the entry of the other, leading to cytoplasmic ion imbalance and cell death. nih.gov Membrane permeability assays are a common method used to investigate these effects. nih.govnih.gov
Anti-Cancer and Antiproliferative Investigations
The structural motif of difluorophenyl-substituted acids is also prevalent in the search for new anti-cancer agents. These compounds have been explored for their ability to inhibit cancer cell growth, target specific signaling pathways, and induce programmed cell death.
The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy, and the development of effective EGFR inhibitors is an ongoing area of research. A series of 3-methylquinazolinone derivatives were designed as EGFR inhibitors, with one key synthetic step involving the use of (E)-3-(3,4-difluorophenyl)acrylic acid. nih.gov This highlights the utility of the 3,4-difluorophenyl group in scaffolds designed to fit into the EGFR active site, leading to compounds with significant inhibitory effects against EGFR tyrosine kinase and various tumor cell lines. nih.gov
A hallmark of many effective anti-cancer agents is their ability to induce apoptosis (programmed cell death) and alter the normal cell cycle in cancerous cells. Research on benzoic acid derivatives has shown their potential in this regard. For instance, dihydroxybenzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDAC), an important mechanism in cancer therapy. nih.gov Inhibition of HDAC can lead to the retardation of cancer cell growth and the induction of apoptosis. nih.gov
Studies on other fluorinated heterocyclic structures, such as benzofuran (B130515) derivatives, have also demonstrated significant anticancer effects. These compounds were shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116). mdpi.com Their mechanism involves the induction of apoptosis, evidenced by the cleavage of PARP-1 (a marker for apoptosis) and significant DNA fragmentation. mdpi.com These findings suggest that incorporating a difluorophenyl benzoic acid moiety into various scaffolds could be a promising strategy for developing new therapies that function through apoptosis induction.
Anti-Inflammatory Potential
Derivatives of benzoic acid are well-established in the field of anti-inflammatory drugs. Anthranilic acid (2-aminobenzoic acid) derivatives, for example, are a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs). iucr.org The introduction of fluorine atoms to the phenyl ring is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.
The anti-inflammatory activity of compounds containing a difluorophenyl group has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. mdpi.com In one study, a difluorophenyl-containing 1,3,4-oxadiazole (B1194373) derivative was docked into the active sites of both COX-1 and COX-2 to understand its binding interactions and selectivity. mdpi.com Furthermore, various phenolic acids, the parent class for these compounds, are known to possess anti-inflammatory potential through the modulation of inflammatory cytokines like NF-κβ. nih.gov These studies suggest that this compound derivatives are promising candidates for the development of new anti-inflammatory agents.
Antimetastatic Activity Research
A comprehensive review of published scientific studies indicates a notable absence of research specifically investigating the antimetastatic properties of this compound. While the anticancer potential of various benzoic acid derivatives has been explored, with some studies highlighting the role of substitution patterns on their activity, direct evidence or detailed research findings on the ability of this compound to inhibit metastasis are not available in the current body of scientific literature.
General research into fluorinated organic molecules in medicinal chemistry suggests that the inclusion of fluorine atoms can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These alterations can, in principle, impact a compound's potential as an anticancer agent. However, without specific studies on this compound, any discussion on its potential antimetastatic effects would be purely speculative.
Therefore, the field of antimetastatic activity research for this compound represents a significant gap in the current scientific knowledge, highlighting an area for future investigation.
Other Emerging Biological Activities
Similarly, the exploration of other emerging biological activities of this compound is not extensively documented in peer-reviewed research. The broader family of benzoic acid derivatives is known to possess a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities. For instance, studies on other substituted benzoic acids have shown potential in various therapeutic areas.
However, specific data detailing novel biological activities for this compound are scarce. The unique substitution pattern of this compound, featuring a difluorophenyl group, suggests that its biological profile may differ from that of more commonly studied benzoic acid derivatives. The electronic effects of the fluorine atoms could modulate its interaction with various enzymes and receptors, potentially leading to novel therapeutic applications.
As with its antimetastatic potential, the investigation into other emerging biological activities of this compound is an underexplored area of research. Future studies are required to elucidate the full pharmacological profile of this compound and to determine if its specific structural features translate into unique and valuable biological activities.
Future Research Directions and Translational Perspectives
Development of Next-Generation Therapeutic Agents
The difluorophenyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity. acs.org This makes 3-(3,4-difluorophenyl)benzoic acid and its derivatives promising candidates for the development of new therapeutic agents.
Future research will likely focus on synthesizing and screening libraries of compounds derived from this scaffold to identify potent and selective modulators of various biological targets. For instance, derivatives have already shown potential as antibacterial agents, with some exhibiting significant activity against drug-resistant strains. nih.gov Further exploration in this area could lead to the discovery of novel antibiotics.
Table 1: Examples of Therapeutically Relevant Derivatives
| Compound Class | Therapeutic Target/Application | Key Research Findings |
| Pyrazole (B372694) derivatives | Antibacterial (Fatty Acid Biosynthesis Inhibitors) | Potent activity against various Gram-positive bacteria with MIC values as low as 0.5 μg/mL. nih.gov |
| Tetrahydropyrido[4,3-d]pyrimidine-2,4-diones | Anticancer (TRAIL induction) | Analogs are over 100 times more potent than the lead compound ONC201 in inhibiting cancer cell growth. nih.gov |
| Benzoic acid derivatives | Anticancer | Various derivatives have demonstrated anticancer activity through mechanisms such as tyrosine kinase inhibition. preprints.org |
Integration into Supramolecular Assemblies and Nanomaterials
The benzoic acid functional group provides a handle for forming non-covalent interactions, such as hydrogen bonds, which are fundamental to the construction of supramolecular assemblies. The rigid biphenyl-like core of this compound can act as a building block for creating highly ordered structures.
Future research will explore the self-assembly of this compound and its derivatives to form functional nanomaterials. By controlling the intermolecular interactions through chemical modification, it may be possible to create nanotubes, nanofibers, and other complex architectures. These materials could have applications in areas such as drug delivery, sensing, and catalysis. The ability of similar molecules to form supramolecular aggregates with molecular-level ordering demonstrates the potential in this area. rsc.org
The incorporation of this compound into metal-organic frameworks (MOFs) is another promising avenue. The carboxylic acid can coordinate with metal ions to form porous materials with high surface areas and tunable properties. Such MOFs could be used for gas storage, separation, and catalysis.
Advanced Catalysis and Process Optimization
The synthesis of this compound and its derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govrsc.org While effective, there is a continuous drive to develop more efficient, sustainable, and cost-effective synthetic methods.
Future research will focus on several key areas of process optimization:
Development of Novel Catalysts: The design of more active and robust palladium catalysts, or even catalysts based on more abundant and less expensive metals, will be a priority. This includes the development of water-soluble catalysts that allow for reactions to be performed in environmentally friendly solvents. rsc.org
Green Chemistry Approaches: The principles of green chemistry will be increasingly applied to the synthesis of these compounds. jddhs.com This includes the use of safer solvents, minimizing waste, and developing energy-efficient processes. wjpmr.comnih.gov Microwave-assisted synthesis and continuous flow chemistry are promising techniques for achieving these goals. jddhs.com
Electrochemical Methods: The use of electrochemistry to drive the synthesis of benzoic acids from abundant feedstocks like carbon dioxide represents a sustainable and innovative approach. nih.gov
Table 2: Key Areas for Catalysis and Process Optimization
| Research Area | Objective | Potential Impact |
| Catalyst Development | Improve catalyst activity, stability, and recyclability. | Reduce reaction times, lower catalyst loadings, and decrease costs. rsc.orgcovasyn.com |
| Green Solvents | Replace hazardous organic solvents with water or other benign alternatives. | Enhance the environmental profile of the synthesis. jddhs.com |
| Flow Chemistry | Enable continuous production with precise control over reaction parameters. | Improve scalability, safety, and efficiency. jddhs.com |
| Electrochemical Synthesis | Utilize renewable electricity and CO2 as a C1 source. | Provide a sustainable route to benzoic acid derivatives. nih.gov |
Environmental and Toxicological Considerations in Research Contexts
As with any chemical compound, a thorough understanding of the environmental fate and toxicological profile of this compound is essential for its responsible use in research and potential future applications. Fluorinated organic compounds, as a class, can be persistent in the environment. bund.net
Future research should address the following:
Biodegradability: Studies are needed to determine the extent to which this compound and its derivatives are degraded by microorganisms in soil and water. The extreme persistence of some per- and polyfluoroalkyl substances (PFAS) highlights the importance of this research. bund.net
Ecotoxicity: The potential toxicity of the compound to various aquatic and terrestrial organisms should be evaluated. Standardized tests on organisms like Daphnia magna can provide initial data on acute toxicity. nv.govmdpi.com
Toxicological Profile: In vitro and in silico methods can be employed to predict potential human toxicity. As derivatives are developed for therapeutic applications, more extensive toxicological studies will be required.
A proactive approach to understanding and mitigating any potential environmental and health risks will be crucial for the sustainable development and application of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 3-(3,4-Difluorophenyl)benzoic acid, and how do their yields compare?
- Answer: Two primary methods are documented:
- Route 1: Reaction of β-propiolactone with 3,4-difluorophenol, yielding ~49% .
- Route 2: Condensation of 3,4-difluorophenol with acrylonitrile, achieving ~72% yield .
Factors influencing yield discrepancies include steric hindrance, reaction temperature, and purification protocols. Researchers should optimize solvent systems (e.g., polar aprotic solvents) and catalysts (e.g., KCO) to enhance efficiency.
Q. What key physicochemical properties of this compound influence its reactivity?
- Answer: Critical properties include:
Q. What safety precautions are necessary when handling this compound?
- Answer: The compound is a skin, eye, and respiratory irritant. Key precautions:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Avoid contact with oxidizing agents due to potential decomposition .
- Store in a cool, dry, ventilated area, away from light and moisture .
Advanced Research Questions
Q. How can synthesis yields be optimized, and what factors contribute to variability?
- Answer: Variability in yields (49% vs. 72% in Routes 1 and 2) arises from:
- Catalyst Selection: Base catalysts (e.g., NaH vs. KCO) affect reaction kinetics .
- Temperature Control: Higher temperatures in Route 2 may reduce side reactions.
- Purification: Column chromatography or recrystallization with ethanol/water mixtures improves purity .
Optimization Strategy: Use design of experiments (DoE) to test parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios.
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Answer: Common discrepancies in NMR or mass spectrometry data may arise from:
- Tautomerism: Fluorine’s electronegativity shifts proton signals; use -NMR for clarity .
- Impurity Peaks: Compare retention times in HPLC with standards (e.g., deuterated analogs in ) .
Methodological Tip: Cross-validate data with computational tools (e.g., ACD/Labs or Gaussian for predicted spectra) .
Q. What strategies are effective for designing biologically active derivatives?
- Step 1: Functionalize the benzoic acid core with pyrazole or triazine groups to enhance target binding.
- Step 2: Introduce substituents (e.g., -CF) to improve lipophilicity and membrane permeability .
Biological Testing: Use MIC assays against Gram-positive/negative bacteria and fungal strains. SAR analysis can identify critical substituents .
Q. How can computational modeling predict the pharmacokinetic behavior of this compound?
- Answer: Utilize tools like:
- Molecular Docking (AutoDock Vina): Simulate interactions with COX-2 or P450 enzymes .
- ADMET Prediction (SwissADME): Estimate bioavailability, BBB permeability, and metabolic stability based on LogP and PSA values .
Case Study: Fluorine atoms reduce metabolic degradation, as seen in salicylic acid analogs .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
